molecular formula C17H18N2O B3846777 1-(4-Naphthalen-1-yloxybutyl)imidazole

1-(4-Naphthalen-1-yloxybutyl)imidazole

Cat. No.: B3846777
M. Wt: 266.34 g/mol
InChI Key: RZGJMYVUFOAMCK-UHFFFAOYSA-N
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Description

1-(4-Naphthalen-1-yloxybutyl)imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Naphthalen-1-yloxybutyl)imidazole typically involves the following steps:

    Formation of the Naphthalen-1-yloxybutyl Intermediate: This step involves the reaction of naphthol with a butyl halide under basic conditions to form the naphthalen-1-yloxybutyl intermediate.

    Cyclization to Form Imidazole Ring: The intermediate is then reacted with an imidazole precursor, such as glyoxal or an imidazole derivative, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Naphthalen-1-yloxybutyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthalen-1-ylbutyl derivatives.

Scientific Research Applications

1-(4-Naphthalen-1-yloxybutyl)imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-Naphthalen-1-yloxybutyl)imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenoxybutyl)imidazole: Similar structure with a phenyl group instead of a naphthalene moiety.

    1-(4-Benzylbutyl)imidazole: Features a benzyl group in place of the naphthalene moiety.

    1-(4-Tolylbutyl)imidazole: Contains a tolyl group instead of the naphthalene moiety.

Uniqueness

1-(4-Naphthalen-1-yloxybutyl)imidazole is unique due to the presence of the naphthalene moiety, which can enhance its chemical and biological properties. The naphthalene group may provide additional stability, increased binding affinity, and improved bioactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-naphthalen-1-yloxybutyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-2-8-16-15(6-1)7-5-9-17(16)20-13-4-3-11-19-12-10-18-14-19/h1-2,5-10,12,14H,3-4,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGJMYVUFOAMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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